N-(3-fluoro-4-methylphenyl)-2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Description
This compound features a pyrimido[5,4-b]indole core substituted with a 3-methyl-1,2,4-oxadiazole methyl group at position 3 and an acetamide-linked 3-fluoro-4-methylphenyl group at position 3. The pyrimidoindole scaffold is known for its planar aromatic structure, which facilitates interactions with biological targets such as kinases or DNA topoisomerases . The 1,2,4-oxadiazole moiety enhances metabolic stability and bioavailability due to its electron-withdrawing nature and resistance to enzymatic degradation .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN6O3/c1-13-7-8-15(9-17(13)24)27-19(31)10-30-18-6-4-3-5-16(18)21-22(30)23(32)29(12-25-21)11-20-26-14(2)28-33-20/h3-9,12H,10-11H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJNCAGQCRKGFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=NC(=NO5)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the fluoro-methylphenyl precursor, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves the coupling of the oxadiazole intermediate with the pyrimidoindole core under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety at the pyrimidoindole core undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid derivative.
| Reaction | Conditions | Product | Relevance |
|---|---|---|---|
| Acidic hydrolysis | HCl (aq), reflux | Carboxylic acid | Potential metabolite or intermediate |
| Basic hydrolysis | NaOH (aq), heat | Sodium carboxylate | Improved solubility for formulation |
Nucleophilic Substitution on the Pyrimidoindole Core
Electron-deficient positions in the pyrimidoindole ring may react with nucleophiles (e.g., amines, alkoxides).
| Reaction | Reagents | Product | Mechanism |
|---|---|---|---|
| Amination | RNH₂, DMF, 60°C | Substituted pyrimidoindole | Substitution at reactive C-5 position |
| Alkoxylation | R-O⁻, THF, rt | Alkoxy-substituted derivative | Activation of C-3 position via deprotonation |
Oxadiazole Ring Reactivity
The 3-methyl-1,2,4-oxadiazol-5-yl group participates in:
-
Cycloadditions : Potential Diels-Alder-like reactions under thermal or photochemical conditions.
-
Ring-opening : Cleavage in the presence of nucleophiles (e.g., hydroxylamine, hydrazine) to form amidoximes or hydrazones .
Functional Group Transformations
-
Oxidation of methyl groups : Conversion to ketones using oxidizing agents (e.g., KMnO₄).
-
Reduction of carbonyl groups : Ketones to alcohols via NaBH₄ or LiAlH₄ .
Reactivity Data
| Property | Value | Implications |
|---|---|---|
| Molecular Formula | C₂₁H₂₀FN₅O₂ | Complex heterocyclic framework |
| Solubility | Polar solvents (e.g., DMSO, DMF) | Affects formulation and bioavailability |
| Stability | pH-dependent hydrolysis | Critical for storage and biological assays |
Mechanistic Insights
The compound’s reactivity is influenced by:
-
Electron-withdrawing groups (e.g., fluorine at C-3 phenyl) stabilizing intermediates.
-
Steric hindrance around the pyrimidoindole core, limiting certain substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds related to N-(3-fluoro-4-methylphenyl)-2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide exhibit significant anticancer properties. For instance, similar structures have shown promising results against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. The incorporation of oxadiazole moieties has been linked to increased cytotoxicity against cancer cells due to their ability to interact with DNA and inhibit topoisomerases .
Inhibition of Protein Kinases
The compound has been studied for its potential as an inhibitor of specific protein kinases involved in cancer progression. For example, it may target the p38 mitogen-activated protein kinase pathway, which plays a crucial role in cellular stress responses and inflammation. Inhibitors of this pathway can lead to reduced tumor growth and metastasis .
Anti-inflammatory Properties
In silico studies have suggested that the compound could act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme is critical in the biosynthesis of leukotrienes, which are mediators of inflammation. By inhibiting 5-LOX activity, this compound could potentially mitigate inflammatory responses in various conditions such as asthma and rheumatoid arthritis .
Neuroprotective Effects
Emerging research indicates that compounds similar to this compound may possess neuroprotective properties. These effects are attributed to their ability to modulate oxidative stress and inflammatory pathways in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis and Structural Optimization
The synthesis of this compound involves multi-step reactions that allow for structural modifications to enhance its biological activity. Techniques such as molecular docking studies are employed to optimize the structure for better binding affinity to target proteins. This approach is crucial for developing more effective therapeutic agents with fewer side effects .
Comprehensive Data Table
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Anticancer Activity | Induces apoptosis; inhibits topoisomerases | Reduces tumor growth; enhances chemotherapy efficacy |
| Anti-inflammatory Effects | Inhibits 5-lipoxygenase | Mitigates inflammation; potential treatment for arthritis |
| Neuroprotection | Modulates oxidative stress | Protects against neurodegeneration |
| Structural Optimization | Molecular docking for enhanced binding | Improves drug efficacy and specificity |
Case Studies and Research Findings
- Anticancer Studies : A study highlighted the anticancer efficacy of similar oxadiazole derivatives against several cancer cell lines with significant growth inhibition percentages ranging from 51% to 86% .
- Inhibition Studies : Research on related compounds demonstrated effective inhibition of p38 MAPK pathways in vitro, suggesting a mechanism for reduced tumorigenesis .
- Neuroprotective Research : Investigations into the neuroprotective effects have shown that derivatives can decrease oxidative stress markers in neuronal cultures .
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds (Table 1) share core motifs or functional groups with the target molecule, enabling comparative analysis of their physicochemical and biological properties.
Table 1: Structural and Functional Comparison of Analogues
Key Differences and Implications
This improves binding affinity but may reduce synthetic accessibility .
Substituent Effects :
- Oxadiazole vs. Sulfanyl Groups : The 1,2,4-oxadiazole in the target compound enhances metabolic stability compared to sulfur-containing analogues (e.g., ), which are prone to oxidation .
- Fluorine vs. Methoxy Groups : The 3-fluoro-4-methylphenyl group in the target compound increases lipophilicity (logP ~3.2) versus methoxy-substituted analogues (logP ~2.5), favoring membrane permeability .
Biological Activity :
- Kinase Inhibition : The target compound’s pyrimidoindole-oxadiazole hybrid structure is predicted to inhibit Bcl-2/Mcl-1 anti-apoptotic proteins, similar to indole derivatives in , but with higher selectivity due to fluorine substitution .
- Cytotoxicity : Sulfanyl-linked analogues (e.g., ) exhibit higher cytotoxicity (IC50 ~5 µM) but lower selectivity, while the target compound’s acetamide linker may reduce off-target effects .
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity based on existing research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Fluoro-methylphenyl group : Enhances lipophilicity and may influence binding interactions.
- Oxadiazole moiety : Known for its diverse biological activities including anticancer and antimicrobial properties.
- Pyrimidoindole structure : Often associated with antitumor activity.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. In particular, derivatives of 1,2,4-oxadiazoles have shown:
- Inhibition of cancer cell proliferation : Studies have demonstrated that these compounds can effectively inhibit the growth of various cancer cell lines. For instance, one study reported an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including colon and lung adenocarcinoma cells .
The mechanism by which this compound exerts its biological effects may involve:
- Modulation of protein kinase activity : Similar compounds have been noted for their ability to modulate various kinases involved in cancer cell signaling pathways .
- Induction of apoptosis : The compound may promote programmed cell death in malignant cells through the activation of apoptotic pathways.
Antimicrobial Activity
The oxadiazole derivatives have also been studied for their antimicrobial properties. The presence of the oxadiazole ring is crucial for:
- Antibacterial and antifungal activities : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
Structure–Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy of this compound:
| Structural Feature | Influence on Activity |
|---|---|
| Fluoro group at position 3 | Increases lipophilicity and bioactivity |
| Methyl substitution on oxadiazole | Enhances anticancer activity |
| Pyrimidoindole core | Associated with improved binding affinity |
Case Studies and Research Findings
Several studies have documented the biological activity of compounds similar to this compound:
- Anticancer Efficacy : A study evaluated a series of oxadiazole derivatives and reported significant cytotoxicity against various cancer cell lines with some derivatives outperforming traditional chemotherapeutics like doxorubicin .
- Broad Spectrum Antimicrobial Activity : Another investigation highlighted the antibacterial potency of oxadiazole-containing compounds against resistant bacterial strains .
Q & A
Basic: What are the key considerations for optimizing the synthetic route of this compound?
Answer:
The synthesis of this compound involves multi-step reactions, including condensation, cyclization, and functional group modifications. Critical considerations include:
- Catalyst selection : Pyridine and zeolite (Y-H) are effective for promoting heterocycle formation under reflux conditions (150°C) .
- Reaction time and temperature : Extended reflux durations (5–6 hours) improve yield but require monitoring for decomposition byproducts.
- Purification : Recrystallization from ethanol or ethanol/HCl mixtures enhances purity (>95%) .
- Intermediate stability : Protect reactive groups (e.g., oxadiazole methyl) during pyrimidoindole ring formation to prevent side reactions .
Basic: How can spectroscopic methods be employed to characterize the compound’s structure?
Answer:
A combination of techniques is essential:
- NMR spectroscopy : Confirm substituent positions (e.g., 3-fluoro-4-methylphenyl) via H and C chemical shifts. Aromatic protons typically resonate at δ 6.8–7.5 ppm, while oxadiazole methyl groups appear near δ 2.1–2.5 ppm .
- X-ray crystallography : Resolve the dihydrate form (if present) to analyze hydrogen bonding and molecular packing, as seen in related pyrimidoindole derivatives .
- Mass spectrometry : Validate molecular weight (e.g., via HRMS) to distinguish between isobaric intermediates .
Advanced: How can structure-activity relationship (SAR) studies be designed for pyrimidoindole derivatives?
Answer:
SAR studies should focus on modifying key regions:
- Oxadiazole substitution : Replace the 3-methyl group with bulkier substituents (e.g., trifluoromethyl) to assess steric effects on target binding .
- Pyrimidoindole core : Introduce electron-withdrawing groups (e.g., nitro) at the 4-oxo position to evaluate stability and activity .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases) and prioritize synthetic targets .
Advanced: How can discrepancies in biological activity data across studies be resolved?
Answer:
Contradictory results often arise from:
- Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times (48–72 hours) to minimize variability .
- Compound solubility : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Confirm solubility via dynamic light scattering (DLS) .
- Positive controls : Include reference inhibitors (e.g., doxorubicin) to validate assay conditions and normalize activity metrics .
Advanced: What computational strategies predict the compound’s binding affinity for kinase targets?
Answer:
- Molecular docking : Use PyMOL or Schrödinger Suite to model interactions with ATP-binding pockets. Prioritize residues (e.g., hinge region Lys/Arg) for hydrogen bonding .
- QSAR modeling : Train models on datasets of pyrimidoindole derivatives to correlate logP values (<3.5) with IC trends .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., solvation, temperature) .
Advanced: What challenges arise in crystallographic analysis due to polymorphism?
Answer:
Polymorphism is common in heterocyclic compounds and can be addressed by:
- Solvent screening : Test polar (ethanol) vs. apolar (hexane) solvents to isolate stable polymorphs .
- Temperature gradients : Crystallize at 4°C and 25°C to identify thermodynamically favored forms.
- Hydration control : Characterize dihydrate vs. anhydrous forms via TGA/DSC to assess water content impact on crystal lattice .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., pyridine) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can metabolic stability be assessed in preclinical studies?
Answer:
- Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH to measure half-life (t) via LC-MS .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to identify drug-drug interaction risks.
- Metabolite profiling : Use high-resolution mass spectrometry (HRMS) to detect hydroxylated or demethylated products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
